tert-Butyl(3-fluoro-4-nitrophenoxy)dimethylsilane

Catalog No.
S12295821
CAS No.
M.F
C12H18FNO3Si
M. Wt
271.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl(3-fluoro-4-nitrophenoxy)dimethylsilane

Product Name

tert-Butyl(3-fluoro-4-nitrophenoxy)dimethylsilane

IUPAC Name

tert-butyl-(3-fluoro-4-nitrophenoxy)-dimethylsilane

Molecular Formula

C12H18FNO3Si

Molecular Weight

271.36 g/mol

InChI

InChI=1S/C12H18FNO3Si/c1-12(2,3)18(4,5)17-9-6-7-11(14(15)16)10(13)8-9/h6-8H,1-5H3

InChI Key

XOOSZNMCPXBIJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)[N+](=O)[O-])F

Tert-Butyl(3-fluoro-4-nitrophenoxy)dimethylsilane is a chemical compound characterized by the presence of a tert-butyl group, a dimethylsilane moiety, and a phenoxy group substituted with both a fluoro and a nitro group. Its molecular formula is C12H18FNO3SiC_{12}H_{18}FNO_3Si and it has a molecular weight of 271.36 g/mol. This compound is notable for its unique structure, which combines elements that enhance its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

  • Substitution Reactions: The fluoro and nitro groups on the phenoxy ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the compound.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
  • Oxidation Reactions: The phenoxy moiety may undergo oxidation to form quinones or other oxidized derivatives.

Common reagents for these reactions include sodium methoxide or potassium tert-butoxide for nucleophilic substitutions, while hydrogen gas with palladium catalysts or sodium borohydride is used for reductions. Oxidation can be achieved using potassium permanganate or chromium trioxide.

The biological activity of tert-butyl(3-fluoro-4-nitrophenoxy)dimethylsilane is primarily linked to its structural components. The fluoro group can influence binding interactions with biological targets, while the nitro group can be reduced to form reactive intermediates that may interact with various biomolecules. This compound has potential applications in studying enzyme mechanisms and as a probe for investigating biological pathways involving fluorinated compounds.

The synthesis of tert-butyl(3-fluoro-4-nitrophenoxy)dimethylsilane typically involves the reaction of 3-fluoro-4-nitrophenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. This reaction is generally performed under anhydrous conditions to prevent hydrolysis of the silyl chloride. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion, followed by purification through column chromatography to isolate the desired product.

Industrial Production Methods

On an industrial scale, similar synthetic routes are utilized but are optimized for higher yields and purity. Bulk quantities of reagents are employed, and purification processes may involve distillation or recrystallization.

Tert-butyl(3-fluoro-4-nitrophenoxy)dimethylsilane has several applications across different fields:

  • Organic Synthesis: It serves as a versatile building block in the synthesis of more complex organic molecules due to its unique reactivity.
  • Biological Research: The compound can be used to study enzyme mechanisms and protein-ligand interactions.
  • Pharmaceutical Development: Its properties make it suitable for use as a precursor in drug discovery and development, particularly in synthesizing fluorinated pharmaceutical agents.
  • Industrial Uses: It finds applications in producing specialty chemicals and materials, including polymers and coatings.

Interaction studies involving tert-butyl(3-fluoro-4-nitrophenoxy)dimethylsilane focus on its binding affinity with various molecular targets. The fluoro group enhances hydrogen bonding capabilities, while the nitro group can form reactive intermediates that interact with biological molecules. These interactions are crucial for understanding the compound's role in enzymatic processes and its potential as an inhibitor or modulator in biochemical pathways.

Several compounds share structural similarities with tert-butyl(3-fluoro-4-nitrophenoxy)dimethylsilane. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl(4-fluoro-3-nitrophenoxy)dimethylsilaneSimilar silyl protection; different substitutionDifferent position of fluoro and nitro groups
Tert-butyl N-(3-fluoro-4-nitrophenyl)carbamateCarbamate functional groupFocuses on enzyme inhibition via carbamate moiety
Tert-butyl N-(3-fluoro-4-nitrophenyl)-N-propylcarbamatePropyl substitution on nitrogenVariability in biological activity based on substitution
Tert-butyl(3-fluorophenoxy)dimethylsilaneLacks nitro groupMay exhibit different biological properties

These compounds illustrate variations in functional groups and substitution patterns that influence their chemical reactivity and biological activity, highlighting the uniqueness of tert-butyl(3-fluoro-4-nitrophenoxy)dimethylsilane within this class of compounds.

Hydrogen Bond Acceptor Count

4

Exact Mass

271.10399813 g/mol

Monoisotopic Mass

271.10399813 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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